molecular formula C6H10O3 B12080628 4-Methyl-oxetane-2-carboxylic acid methyl ester

4-Methyl-oxetane-2-carboxylic acid methyl ester

Cat. No.: B12080628
M. Wt: 130.14 g/mol
InChI Key: RAZMZZIJJUZYCG-UHFFFAOYSA-N
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Description

4-Methyl-oxetane-2-carboxylic acid methyl ester is an organic compound with the molecular formula C6H10O3 It belongs to the class of oxetanes, which are four-membered cyclic ethers

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 4-Methyl-oxetane-2-carboxylic acid methyl ester typically begins with readily available starting materials such as 4-methyl-2-oxetanone and methanol.

    Reaction Conditions: One common method involves the esterification of 4-methyl-2-oxetanone with methanol in the presence of an acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

    Purification: The product is then purified by distillation or recrystallization to obtain the desired ester in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-Methyl-oxetane-2-carboxylic acid methyl ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this ester can yield alcohols or aldehydes, depending on the reducing agent used. Lithium aluminum hydride (LiAlH4) is a typical reducing agent for such transformations.

    Substitution: The ester group in this compound can be substituted with various nucleophiles, such as amines or alcohols, to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-Methyl-oxetane-2-carboxylic acid.

    Reduction: 4-Methyl-oxetane-2-methanol.

    Substitution: 4-Methyl-oxetane-2-carboxamide.

Scientific Research Applications

Chemistry

In organic synthesis, 4-Methyl-oxetane-2-carboxylic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a precursor to bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a subject of interest in drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which 4-Methyl-oxetane-2-carboxylic acid methyl ester exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-oxetan-3-one: Another oxetane derivative with a similar structure but different functional groups.

    2-Methyl-oxetane-3-carboxylic acid: A related compound with a carboxylic acid group instead of an ester.

    4-Ethyl-oxetane-2-carboxylic acid methyl ester: A similar ester with an ethyl group instead of a methyl group.

Uniqueness

4-Methyl-oxetane-2-carboxylic acid methyl ester is unique due to its specific substitution pattern and ring structure. This uniqueness imparts distinct reactivity and properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives highlights its versatility as a chemical intermediate.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

methyl 4-methyloxetane-2-carboxylate

InChI

InChI=1S/C6H10O3/c1-4-3-5(9-4)6(7)8-2/h4-5H,3H2,1-2H3

InChI Key

RAZMZZIJJUZYCG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(O1)C(=O)OC

Origin of Product

United States

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